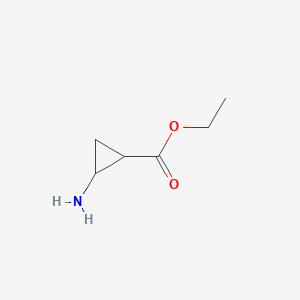

Ethyl 2-aminocyclopropanecarboxylate

Description

BenchChem offers high-quality Ethyl 2-aminocyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-aminocyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-aminocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRYAHXBMQIZTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical Properties & Characterization of Ethyl 2-Aminocyclopropanecarboxylate

[1]

Executive Summary

Ethyl 2-aminocyclopropanecarboxylate is the ethyl ester derivative of 2-aminocyclopropanecarboxylic acid (2-ACPC) .[1] Unlike its regioisomer 1-aminocyclopropanecarboxylic acid (ACC), which is a plant metabolite involved in ethylene biosynthesis, the 2-amino isomer is primarily utilized in drug discovery as a conformationally restricted analogue of

The compound possesses two chiral centers at C1 and C2, giving rise to four stereoisomers: two cis enantiomers and two trans enantiomers. The trans isomer is frequently targeted for its potency as a selective GABA receptor agonist/antagonist. This guide focuses on the physicochemical characteristics, synthesis pathways, and handling protocols for researchers utilizing this scaffold.

Chemical Identity & Stereochemistry[2]

The physical state and properties of this compound are heavily dependent on its stereochemistry and salt form.

| Property | Data |

| IUPAC Name | Ethyl 2-aminocyclopropanecarboxylate |

| Common Name | 2-ACPC ethyl ester |

| Molecular Formula | |

| Molecular Weight | 129.16 g/mol (Free Base) 165.62 g/mol (HCl Salt) |

| CAS Number (Racemic trans) | Not widely listed; often synthesized in situ |

| CAS Number (1S, 2S) | 1983994-95-1 |

| CAS Number (Acid precursor) | 22059-21-8 (1-amino isomer often confused); 136315-71-4 (Boc-trans-2-amino acid) |

Stereochemical Configuration

The cyclopropane ring imposes rigid stereochemistry. The trans isomers are thermodynamically more stable than the cis isomers.

-

Trans-isomer : Amino and Carboxyl groups on opposite faces.

-

Cis-isomer : Amino and Carboxyl groups on the same face (prone to intramolecular lactamization if hydrolyzed).

Physical & Thermodynamic Properties[1][4][5][6][7][8]

Note on Data Availability : While the parent acid (2-ACPC) is a high-melting solid (MP > 200°C), the ethyl ester free base is an oil at room temperature. Commercial forms are typically supplied as the Hydrochloride (HCl) salt to ensure stability.

Table 1: Physicochemical Constants[1]

| Property | Value / Observation | Condition / Note |

| Physical State (Free Base) | Colorless to pale yellow liquid | Viscous oil; prone to oxidation/hydrolysis.[1] |

| Physical State (HCl Salt) | White crystalline solid | Hygroscopic. |

| Melting Point (HCl Salt) | 135 – 145 °C (Estimated) | Based on analogous trans-2-aminocyclopentane esters; precise experimental value varies by enantiopurity. |

| Boiling Point (Free Base) | ~60 – 70 °C @ 0.5 mmHg | Predicted. Distillable only under high vacuum. |

| Density | ~1.08 g/cm³ | Predicted for liquid free base. |

| pKa (Conjugate Acid) | ~8.5 – 9.0 | Lower than typical amines due to ring strain (s-character). |

| LogP | ~0.5 (Free Base) | Moderately lipophilic; soluble in organic solvents. |

| Solubility (HCl Salt) | High: Water, Methanol, DMSO Low: Ether, Hexane | Salt form is polar. |

Synthesis & Purification Protocols

The synthesis of ethyl 2-aminocyclopropanecarboxylate typically avoids direct amination of the ring due to strain. The two primary routes are Curtius Rearrangement and Diazoacetate Cyclopropanation .

Method A: Curtius Rearrangement (Preferred for Scale)

This route starts from 1,2-cyclopropanedicarboxylic acid monoethyl ester.

-

Activation : The free carboxylic acid is converted to an acyl azide using DPPA (diphenylphosphoryl azide) or mixed anhydride/NaN3.

-

Rearrangement : Heating promotes loss of

to form the isocyanate. -

Trapping : The isocyanate is hydrolyzed (to amine) or trapped with alcohol (to carbamate).

Method B: Rhodium-Catalyzed Cyclopropanation

Reaction of ethyl diazoacetate with protected vinyl amines or styrene (followed by oxidation) yields the cyclopropane ring. This method produces a mixture of cis and trans isomers.

Visualization: Synthetic Workflow

The following diagram illustrates the logic flow for synthesizing and resolving the specific isomers.

Caption: Workflow for the synthesis and stereochemical resolution of ethyl 2-aminocyclopropanecarboxylate.

Experimental Characterization (NMR)

Characterization of the cyclopropane ring is distinct due to the high field shift of the ring protons and complex coupling constants.

¹H NMR Signature (CDCl₃, 400 MHz)

-

Ring Protons (

) : The cyclopropyl protons typically appear between 0.7 – 2.2 ppm .-

Trans coupling (

) is generally smaller (3–5 Hz) than cis coupling (

-

-

Ester Group :[2]

-

4.15 (q, 2H,

-

1.25 (t, 3H,

-

4.15 (q, 2H,

-

Amine Protons : Broad singlet around 1.5–2.0 ppm (concentration dependent).

¹³C NMR Signature

-

Carbonyl : ~172 ppm (Ester C=O).

-

Ring Carbons : High field signals, typically 15 – 35 ppm . The carbon bearing the amine is deshielded relative to the methylene ring carbon.

Handling & Safety Protocols

Storage Stability[9][10]

-

Free Base : Unstable. Store under inert atmosphere (Argon/Nitrogen) at -20°C. Prone to polymerization or hydrolysis upon moisture exposure.

-

HCl Salt : Stable at room temperature if kept desiccated. Store at 2–8°C for long term.

Safety Hazards[3][6][9][11]

-

Skin/Eye Irritant : The free base is a primary amine and an ester; it causes skin irritation (H315) and serious eye irritation (H319).

-

Sensitization : Potential respiratory sensitizer.[3] Handle in a fume hood.

-

Reactivity : Incompatible with strong oxidizing agents and strong acids.

References

-

PubChem . 2-Aminocyclopropane-1-carboxylic acid (Compound).[1][2][4] National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal . Synthesis of Cyclopropanes via Diazoacetate. Available at: [Link]

-

ChemSynthesis . Synthesis and properties of aminocyclopropanecarboxylic acid derivatives. Available at: [Link]

Ethyl 2-aminocyclopropanecarboxylate spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-Aminocyclopropanecarboxylate

Introduction

Ethyl 2-aminocyclopropanecarboxylate is a conformationally constrained amino acid analogue of significant interest to researchers in medicinal chemistry and drug development. The rigid cyclopropane scaffold imparts unique stereochemical properties and conformational pre-organization, making it a valuable building block for designing peptides, peptidomimetics, and other biologically active molecules with enhanced potency, selectivity, and metabolic stability. A thorough understanding of its structural and electronic properties is paramount, and this is primarily achieved through a multi-faceted spectroscopic approach.

This guide provides a comprehensive overview of the expected spectroscopic signature of ethyl 2-aminocyclopropanecarboxylate, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. The protocols and interpretations described herein are grounded in established principles and data from closely related analogues, providing a self-validating framework for researchers characterizing this molecule or its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of ethyl 2-aminocyclopropanecarboxylate. The unique stereochemistry and strained nature of the cyclopropane ring give rise to a complex but highly informative spectrum. Due to the presence of two stereocenters (C1 and C2), the molecule exists as cis and trans diastereomers, which are distinguishable by NMR.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The strained cyclopropane ring system significantly influences the chemical shifts and coupling constants of the ring protons. The hybridization of the carbon-hydrogen bonding orbitals in cyclopropanes is considered to be close to sp², which affects the magnetic environment of the attached protons.[1]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Protons (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| -CH₂- (ethyl) | ~4.15 | Quartet (q) | J = 7.1 | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. |

| -CH₃ (ethyl) | ~1.25 | Triplet (t) | J = 7.1 | The terminal methyl group of the ester. |

| H-2 (CH-NH₂) | ~2.5 - 2.8 | Multiplet (m) | See below | This proton is adjacent to the electron-withdrawing amino group. |

| H-1 (CH-COOEt) | ~1.8 - 2.1 | Multiplet (m) | See below | This proton is adjacent to the electron-withdrawing ester group. |

| H-3 (CH₂) | ~0.8 - 1.5 | Multiplet (m) | See below | These diastereotopic protons are on the cyclopropane ring. |

| -NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | - | Exchangeable with D₂O. The chemical shift is highly dependent on concentration and solvent.[2] |

Causality Behind Coupling Constants: The vicinal coupling constants (³J) in cyclopropanes are highly dependent on the dihedral angle between the coupled protons. A key and distinguishing feature is that cis coupling constants are generally larger than trans coupling constants.[3] Furthermore, geminal couplings (²J) between protons on the same carbon are typically opposite in sign to vicinal couplings.[1][4]

-

³J_cis_ (H1-H2, cis-isomer): Expected to be in the range of 6-12 Hz.[3]

-

³J_trans_ (H1-H2, trans-isomer): Expected to be in the range of 2-9 Hz.[3]

-

Geminal and other vicinal couplings: The multiplets for the cyclopropyl protons arise from a complex interplay of geminal (H3a-H3b) and vicinal (H1-H3, H2-H3) couplings, creating a complex spin system.

Figure 1: Structure of Ethyl 2-Aminocyclopropanecarboxylate.

Carbon (¹³C) NMR Spectroscopy

Proton-decoupled ¹³C NMR provides a count of unique carbon atoms and information about their electronic environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (ester) | ~172 - 175 | The carbonyl carbon is significantly deshielded.[5] |

| -CH₂- (ethyl) | ~60 - 62 | The ethyl methylene carbon is deshielded by the adjacent oxygen. |

| C-2 (CH-NH₂) | ~35 - 40 | Aliphatic carbon attached to a nitrogen atom. |

| C-1 (CH-COOEt) | ~25 - 30 | Aliphatic carbon attached to the carbonyl group. |

| C-3 (CH₂) | ~15 - 20 | The cyclopropyl methylene carbon is relatively shielded. |

| -CH₃ (ethyl) | ~14 | Typical chemical shift for a terminal methyl group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of ethyl 2-aminocyclopropanecarboxylate in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d is often a good first choice for general solubility and its chemical shift reference.[6]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex multiplets of the cyclopropyl protons.

-

¹H NMR Acquisition:

-

Obtain a standard one-dimensional ¹H spectrum with 8-16 scans.

-

To confirm the assignment of the -NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ peak will diminish or disappear due to proton-deuterium exchange.[2]

-

-

¹³C NMR Acquisition:

-

Obtain a standard proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

-

(Optional) Perform a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Notes |

|---|---|---|---|

| 3400 - 3250 (two bands) | N-H stretch | Primary Amine | Primary amines typically show two medium-intensity bands in this region.[7] |

| 3000 - 2850 | C-H stretch | Alkane (ethyl group) | Characteristic of sp³ C-H bonds.[8] |

| ~3080 | C-H stretch | Cyclopropane | The C-H stretch for cyclopropanes often appears slightly above 3000 cm⁻¹, similar to alkenes.[8] |

| 1750 - 1735 | C=O stretch | Saturated Ester | A very strong and sharp absorption, characteristic of the ester carbonyl.[9] |

| ~1600 | N-H bend | Primary Amine | A medium-intensity scissoring vibration. |

| 1320 - 1000 | C-O stretch | Ester | Strong intensity band associated with the C-O single bond of the ester.[7] |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The choice of method depends on the sample's physical state.

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop between two NaCl or KBr plates.

-

ATR: The simplest method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly on the ATR crystal.[6]

-

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Acquisition:

-

First, collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

Next, collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI) The molecular formula is C₆H₁₁NO₂. The nominal molecular weight is 129.15 g/mol .

-

Molecular Ion (M⁺): m/z = 129. This peak, corresponding to the intact molecule with one electron removed, is expected.

-

Key Fragmentation Pathways:

-

Loss of Ethoxy Group (-OC₂H₅): [M - 45]⁺ → m/z = 84. This is a common fragmentation for ethyl esters, resulting in an acylium ion.

-

Loss of the Ester Group (-COOC₂H₅): [M - 73]⁺ → m/z = 56. This corresponds to the aminocyclopropyl cation.

-

McLafferty Rearrangement: While less common for cyclopropyl esters, if it occurs, it would lead to a radical cation at m/z = 101.

-

Ring Opening/Fragmentation: The strained cyclopropane ring can lead to various smaller fragments.

-

Experimental Protocol for MS Data Acquisition

Figure 2: General workflow for Mass Spectrometry analysis.

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For a volatile compound like this ester, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method. Alternatively, Electrospray Ionization (ESI) can be used by directly infusing a solution of the sample, which would yield the protonated molecule [M+H]⁺ at m/z = 130.[6]

-

Ionization: Ionize the sample using the chosen method (e.g., a standard 70 eV electron beam for EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

The spectroscopic characterization of ethyl 2-aminocyclopropanecarboxylate relies on the synergistic application of NMR, IR, and MS techniques. NMR provides the definitive structural framework, revealing stereochemical details through unique coupling constants inherent to the cyclopropane ring. IR spectroscopy serves as a rapid check for the essential amine and ester functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. By understanding the principles behind the data and adhering to robust experimental protocols, researchers can confidently verify the structure and purity of this valuable synthetic building block, ensuring the integrity of their subsequent research in drug discovery and development.

References

-

Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society. Available at: [Link]

-

Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry. Available at: [Link]

-

Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. Available at: [Link]

- Wiberg, K. B., & Lampman, G. M. (1966). Spectroscopic Studies of Cyclopropanes and Cyclobutanes. In The Chemistry of Alkanes and Cycloalkanes. John Wiley & Sons.

-

Graham, J. D., & Rogers, M. T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. ResearchGate. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

UCLA Chemistry. (n.d.). Table of Characteristic Proton NMR Shifts. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Chart. Available at: [Link]

-

Brown, J. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis. Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives [authors.library.caltech.edu]

- 2. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Value of the Cyclopropane Scaffold in Drug Design

An In-Depth Technical Guide to the Synthesis of Ethyl 2-Aminocyclopropanecarboxylate: Mechanisms, Methodologies, and Applications

The cyclopropane ring, a seemingly simple three-carbon cycloalkane, is a powerhouse in modern medicinal chemistry. Its incorporation into molecular architectures is a proven strategy for enhancing a wide range of pharmacological properties.[1][2][3] The constrained, three-dimensional nature of the cyclopropane motif imparts conformational rigidity, which can lock a molecule into its bioactive conformation, thereby increasing potency and selectivity for its biological target.[1] Furthermore, this strained ring system can act as a bioisostere for other chemical groups, like a gem-dimethyl group or an alkene, while offering distinct electronic properties and improved metabolic stability.[1][4]

Among the vast family of cyclopropane-containing molecules, ethyl 2-aminocyclopropanecarboxylate and its derivatives stand out as pivotal building blocks. These structures form the core of numerous approved drugs, including the antidepressant Tranylcypromine and the cardiovascular drug Ticagrelor.[5][6] The precise spatial arrangement of the amino and ester functionalities on the cyclopropane ring is critical for their therapeutic activity. Consequently, the development of robust, stereocontrolled, and scalable synthetic routes to these compounds is a subject of intense research and a critical need for the pharmaceutical industry. This guide provides a comprehensive overview of the key synthetic mechanisms and practical methodologies for accessing this valuable chemical scaffold.

Core Synthetic Strategies for Forging the Cyclopropane Ring

The construction of the cyclopropane ring is the central challenge in synthesizing ethyl 2-aminocyclopropanecarboxylate. Several powerful methodologies have been established, each with its own mechanistic nuances, advantages, and limitations. The choice of method is dictated by factors such as the desired stereochemistry, functional group tolerance, and scalability.[4][7]

Carbene-Mediated Cyclopropanation

This class of reactions involves the addition of a carbene or carbenoid species to an alkene. It is one of the most direct and widely used methods for forming cyclopropane rings.

The Simmons-Smith reaction is a cornerstone of cyclopropanation chemistry, utilizing an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to deliver a methylene group to an alkene.[8] The reaction proceeds in a concerted, stereospecific manner, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.[8]

The generally accepted mechanism involves the formation of a "butterfly" transition state where the zinc carbenoid delivers the CH₂ group to the same face of the double bond.

Caption: Simplified mechanism of the Simmons-Smith reaction.

A significant advance is the Furukawa modification , which employs diethylzinc (Et₂Zn) in place of the traditional zinc-copper couple, often leading to higher reactivity and better yields.[6][8]

For synthesizing aminocyclopropanes, a key strategy involves the use of substrates with directing groups. Allylic alcohols and amines can chelate to the zinc reagent, directing the cyclopropanation to the syn face of the double bond with high diastereoselectivity.[9] This substrate control is a powerful tool for establishing the desired relative stereochemistry.

Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Amine

This protocol is adapted from methodologies demonstrating high diastereoselectivity using chiral chelating auxiliaries.[9]

-

Preparation: To a flame-dried, argon-purged round-bottom flask, add anhydrous dichloromethane (DCM, 0.1 M). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add diethylzinc (Et₂Zn, 2.2 equivalents) to the cooled DCM, followed by diiodomethane (CH₂I₂, 2.0 equivalents). Stir the mixture for 20 minutes at 0 °C to pre-form the carbenoid reagent.

-

Substrate Addition: Add a solution of the N-allylic amine substrate (e.g., derived from pseudoephedrine to act as a chiral auxiliary, 1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropylamine derivative.

This powerful method utilizes transition metal catalysts—most commonly based on rhodium (Rh), copper (Cu), or ruthenium (Ru)—to decompose a diazo compound (e.g., ethyl diazoacetate) into a metal-carbene intermediate.[4] This intermediate then transfers the carbene moiety to an alkene. The major advantage of this approach is the ability to achieve high levels of enantioselectivity by employing chiral ligands on the metal center.

A notable example is the Ru(II)-Pheox catalyzed asymmetric cyclopropanation of vinylcarbamates. This system provides direct access to protected cyclopropylamine derivatives in high yield and with excellent diastereoselectivity and enantioselectivity (up to 99% ee).[10]

Caption: Catalytic cycle for asymmetric cyclopropanation.

Experimental Protocol: Ru(II)-Pheox-Catalyzed Asymmetric Cyclopropanation

This protocol is based on the highly enantioselective method reported for vinylcarbamates.[10]

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add the Ru(II)-Pheox catalyst (1 mol %) to a flame-dried reaction vessel.

-

Solvent and Substrate: Add anhydrous solvent (e.g., dichloromethane) and the vinylcarbamate substrate (1.2 equivalents).

-

Diazo Addition: Prepare a solution of ethyl diazoacetate (1.0 equivalent) in the same anhydrous solvent. Add this solution to the reaction mixture via syringe pump over several hours at the specified reaction temperature (e.g., 25 °C).

-

Reaction Monitoring: Stir the reaction until the diazo compound is fully consumed, as monitored by TLC (staining with KMnO₄).

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue directly by flash column chromatography on silica gel to afford the enantiomerically enriched protected ethyl 2-aminocyclopropanecarboxylate.

The Kulinkovich Reaction and Aminocyclopropane Variants

The Kulinkovich reaction offers a fundamentally different approach, transforming carboxylic esters into cyclopropanols using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[11][12] The key intermediate is a titanacyclopropane, formed from two equivalents of the Grignard reagent and the titanium catalyst, which then reacts with the ester.[13]

This methodology has been brilliantly extended to the synthesis of aminocyclopropanes through two key variations:[14]

-

The de Meijere Variation: Utilizes amides instead of esters to produce N,N-disubstituted aminocyclopropanes.[15]

-

The Szymoniak Variation: Employs nitriles as substrates to yield primary aminocyclopropanes.[11][14]

Caption: Key steps in the Kulinkovich-de Meijere reaction.

These reactions are highly valuable as they construct the cyclopropane ring and install the nitrogen functionality in a single, convergent operation.

Biocatalytic Synthesis: The Frontier of Selectivity

Nature provides inspiration for cyclopropane synthesis through enzymes like 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, which creates the cyclopropane ring of ACC from S-adenosyl methionine (SAM).[16] Harnessing the power of enzymes in the lab, biocatalysis has emerged as a superior method for achieving near-perfect stereoselectivity.

Engineered myoglobin catalysts have been developed that can perform cyclopropanation reactions on a gram scale, affording chiral cyclopropane cores of drugs with exceptional diastereoselectivity (98–99.9% de) and enantioselectivity (96–99.9% ee).[5] These biocatalytic systems, often utilizing whole-cell transformations, offer a green and highly efficient alternative to traditional chemical methods, outperforming them in many cases.[5]

Comparative Analysis of Core Synthesis Routes

The optimal synthetic route depends heavily on the specific requirements of the target molecule. Below is a comparative summary of the main strategies.

| Method | Key Reagents | Stereocontrol | Substrate Scope | Advantages | Limitations |

| Simmons-Smith | Zn-Cu or Et₂Zn, CH₂I₂ | Substrate-directed (diastereo-selective) | Broad for alkenes | Reliable, well-understood, good functional group tolerance.[8] | Stoichiometric zinc, expensive diiodomethane, limited asymmetric variants. |

| Catalytic (Diazo) | Ru, Rh, or Cu catalyst; Diazoester | Catalyst-directed (enantio-selective) | Broad for alkenes; requires diazo compound | Highly enantioselective, catalytic.[10] | Diazo compounds can be hazardous; catalyst cost. |

| Kulinkovich-de Meijere | Grignard reagent, Ti(OiPr)₄ | Substrate-directed | Esters, Amides, Nitriles | Convergent, forms N-substituted cyclopropanes directly.[14][15] | Stoichiometric Ti and Grignard reagents, can be substrate-limited. |

| Biocatalysis | Engineered Enzyme (e.g., Myoglobin) | Enzyme-directed (enantio- & diastereo-selective) | Specific to enzyme design | Unparalleled stereoselectivity, green conditions, scalable.[5] | Requires specific enzyme development, limited to known enzyme compatibility. |

Conclusion and Future Outlook

The synthesis of ethyl 2-aminocyclopropanecarboxylate is a well-developed field with a diverse toolbox of reliable and stereoselective methods. Classical approaches like the Simmons-Smith and Kulinkovich reactions remain workhorses for their reliability and unique applications. Asymmetric transition-metal catalysis has provided powerful solutions for accessing enantiopure building blocks, which are critical for modern drug development.

Looking forward, the field is advancing on several exciting fronts. The development of novel radical-based cyclopropanations, photocatalytic methods, and the implementation of continuous-flow processes are poised to make these syntheses more efficient, safer, and more sustainable.[2][17][18] Above all, the continued evolution of biocatalysis, with its ability to deliver products of exceptional purity and selectivity under environmentally benign conditions, represents the most transformative frontier.[5] As our understanding of enzyme engineering deepens, biocatalytic routes will undoubtedly play an increasingly central role in the industrial production of ethyl 2-aminocyclopropanecarboxylate and the next generation of cyclopropane-containing pharmaceuticals.

References

-

Title: Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-Pheox-Catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates Source: ACS Publications URL: [Link]

-

Title: Asymmetric Catalytic Preparation of Polysubstituted Cyclopropanol and Cyclopropylamine Derivatives Source: PubMed URL: [Link]

-

Title: Kulinkovich Reaction Source: SynArchive URL: [Link]

-

Title: Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives Source: ScienceDirect URL: [Link]

-

Title: New, simple and accessible method creates potency-increasing structure in drugs Source: Penn State University URL: [Link]

-

Title: Kulinkovich reaction - Grokipedia Source: Grokipedia URL: [Link]

-

Title: Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane Source: MDPI URL: [Link]

-

Title: Recent advances in asymmetric synthesis via cyclopropanol intermediates Source: Royal Society of Chemistry URL: [Link]

-

Title: Catalytic Asymmetric Intermolecular [3 + 2] Photocycloaddition of Cyclopropylamines with Electron-Deficient Olefins Source: ACS Publications URL: [Link]

-

Title: Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives Source: PubMed URL: [Link]

-

Title: Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column Source: Wiley Online Library URL: [Link]

-

Title: Simmons‐Smith Cyclopropanation of an Enamide. Source: ResearchGate URL: [Link]

-

Title: Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids Source: PubMed URL: [Link]

-

Title: Synthesis and Degradation of 1-Aminocyclopropane-1-carboxylic Acid by Penicillium citrinum Source: J-STAGE URL: [Link]

-

Title: Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins Source: Organic Syntheses URL: [Link]

-

Title: Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines Source: ACS Publications URL: [Link]

-

Title: Simmons–Smith reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Mechanism of the Kulinkovich Cyclopropanol Synthesis: Transfer-Epititanation of the Alkene in Generating the Key Titanacyclopropane Intermediate Source: ResearchGate URL: [Link]

-

Title: Benzenemethanamine, N-(2-ethenylcyclopropyl) Source: Organic Syntheses URL: [Link]

-

Title: Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids Source: ResearchGate URL: [Link]

-

Title: 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: MDPI URL: [Link]

-

Title: 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants Source: Oxford Academic URL: [Link]

Sources

- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. synarchive.com [synarchive.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. academic.oup.com [academic.oup.com]

- 17. repositorio.uam.es [repositorio.uam.es]

- 18. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of Ethyl 2-Aminocyclopropanecarboxylate

Abstract: Ethyl 2-aminocyclopropanecarboxylate and its parent scaffold, 2-aminocyclopropanecarboxylic acid (ACC), represent a class of conformationally constrained amino acid analogs of immense value in medicinal chemistry and drug development. The unique structural rigidity imparted by the cyclopropane ring offers a powerful tool for locking peptide backbones into specific secondary structures, enhancing metabolic stability, and improving binding affinity to biological targets. This guide provides an in-depth exploration of the synthesis, key properties, and diverse applications of this versatile building block, with a focus on its role in the development of novel therapeutics, including antiviral and anticancer agents. Detailed protocols and mechanistic insights are provided for researchers and scientists in the field.

The Strategic Advantage of the Aminocyclopropanecarboxylate Scaffold

The cyclopropane ring, the smallest of the carbocycles, imposes significant geometric constraints on molecular structure. When incorporated into an amino acid framework, this three-membered ring locks the torsion angles of the peptide backbone, a property highly sought after in rational drug design. Unlike their flexible acyclic counterparts, peptides containing ACC residues can be engineered to adopt and maintain specific conformations, such as β-turns or helical structures, which are often crucial for receptor recognition and biological activity.[1][2]

The key advantages of using ethyl 2-aminocyclopropanecarboxylate as a building block include:

-

Conformational Rigidity: The fixed bond angles of the cyclopropane ring reduce the conformational flexibility of peptide chains, which can lead to a more favorable entropic profile upon binding to a target.[1]

-

Enhanced Metabolic Stability: The cyclopropane moiety can confer resistance to enzymatic degradation by proteases, prolonging the in vivo half-life of peptide-based drugs.[3][4]

-

Improved Target Affinity and Selectivity: By presenting side chains in a well-defined orientation, ACC-containing peptides can achieve higher binding affinity and selectivity for their intended biological targets.[5][6]

-

Novel Chemical Space: The introduction of this non-canonical amino acid provides access to novel chemical structures and intellectual property.[3]

These properties have made ethyl 2-aminocyclopropanecarboxylate a valuable tool for medicinal chemists aiming to transform peptides into drug-like molecules.

Stereoselective Synthesis: Accessing the Building Blocks

The biological activity of molecules derived from ethyl 2-aminocyclopropanecarboxylate is highly dependent on their stereochemistry. Therefore, the ability to synthesize specific stereoisomers is of paramount importance. Several strategies have been developed for the asymmetric synthesis of these compounds.

One common and effective method involves the catalyzed cyclopropanation of dehydroaminocarboxylates. For instance, cobalt(II)-based catalytic systems have been shown to facilitate the asymmetric radical cyclopropanation of dehydroaminocarboxylates with α-aryldiazomethanes, yielding (Z)-α-aminocyclopropanecarboxylates with high enantioselectivity.[7]

Another approach relies on the intramolecular cyclization of allyl diazoacetates catalyzed by chiral rhodium(II) complexes. This method allows for the creation of 1,2,3-trisubstituted cyclopropanes, which serve as effective conformationally restricted dipeptide mimics.[8] The choice of catalyst and starting materials can be tailored to achieve the desired diastereoselectivity.

The following diagram illustrates a generalized workflow for the synthesis and application of these building blocks in drug discovery.

Caption: Workflow from synthesis to drug discovery.

Key Applications in Medicinal Chemistry

The unique properties of the aminocyclopropanecarboxylate scaffold have led to its application in several areas of therapeutic research.

Antiviral Agents

A significant application of cyclopropane-containing amino acids is in the synthesis of nucleoside analogs with antiviral activity.[9] The constrained cyclopropane ring can mimic the ribose or deoxyribose sugar moiety of natural nucleosides, but with altered conformational properties that can interfere with viral replication.[10][11] For example, novel cyclopropane nucleosides have been synthesized and evaluated for their potential as angiogenesis inhibitors, a process relevant to both cancer and viral diseases.[10][11]

The synthesis of these analogs often involves the coupling of a suitably functionalized cyclopropane derivative with a nucleobase. For instance, cyclopropane alcohols can serve as starting materials, which are then coupled with a purine or pyrimidine base via reactions like the Mitsunobu reaction.[11] The resulting cyclopropane-containing nucleoside analogs have shown activity against a range of viruses, including HIV.[9]

Anticancer Therapeutics

In oncology, ethyl 2-aminocyclopropanecarboxylate derivatives are utilized to create compounds that can modulate the activity of key cancer-related targets like protein kinases. The rigid scaffold helps to orient pharmacophoric groups in a precise manner for optimal interaction with the enzyme's active site.

For instance, novel derivatives of ethyl 2-amino-pyrano[3,2-c]quinoline-3-carboxylates have been synthesized and identified as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2), two kinases often overexpressed in breast and colon cancers.[12][13] Several of these compounds demonstrated potent antiproliferative activity against cancer cell lines, with IC50 values in the nanomolar range, surpassing the efficacy of the established drug erlotinib.[12][13]

The mechanism of action for some of these compounds involves inducing apoptosis (programmed cell death) in cancer cells by activating caspases and modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[12][13]

Conformationally Constrained Peptides and Peptidomimetics

The most widespread use of ethyl 2-aminocyclopropanecarboxylate is in the design of peptides and peptidomimetics with controlled secondary structures. The incorporation of ACC can induce stable helical or turn conformations, which is critical for mimicking the structure of protein secondary elements involved in protein-protein interactions (PPIs).[14][15]

The stereochemistry of the ACC residue is a critical determinant of the resulting peptide conformation. For example, peptides incorporating cis-β-aminocyclopropane carboxylic acids have been shown to form surprisingly stable helical structures.[15] In contrast, the trans isomers may have a different impact on the overall peptide fold. This allows for fine-tuning of the peptide's three-dimensional structure.

Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques used to elucidate the conformational preferences of these modified peptides.[2][16]

The following diagram illustrates how the incorporation of a constrained ACC residue can influence peptide structure, leading to enhanced biological activity.

Caption: Impact of ACC on peptide properties.

Experimental Protocols and Data

To provide practical insights, this section outlines a representative experimental protocol for the incorporation of a protected aminocyclopropanecarboxylate into a peptide chain and presents typical data in a structured format.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-ACC-OH

This protocol describes a standard procedure for incorporating a fluorenylmethyloxycarbonyl (Fmoc)-protected aminocyclopropanecarboxylic acid into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected Rink Amide MBHA resin

-

Fmoc-ACC-OH (desired stereoisomer)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Step-by-Step Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-ACC-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF and DCM, then dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with ether, and dry.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Data Presentation: Antiproliferative Activity of ACC-Derived Compounds

The following table summarizes representative data for the antiproliferative activity of hypothetical ethyl 2-aminocyclopropanecarboxylate-derived kinase inhibitors against cancer cell lines, similar to findings in the literature.[12][13]

| Compound ID | Target Kinase(s) | Cell Line (Cancer Type) | IC₅₀ (nM) |

| ACC-Inhibitor-1 | EGFR/HER-2 | HT-29 (Colon) | 23 |

| ACC-Inhibitor-1 | EGFR/HER-2 | MCF-7 (Breast) | 25 |

| ACC-Inhibitor-2 | EGFR/HER-2 | HT-29 (Colon) | 25 |

| ACC-Inhibitor-2 | EGFR/HER-2 | MCF-7 (Breast) | 28 |

| Erlotinib (Control) | EGFR | HT-29 (Colon) | 30 |

| Erlotinib (Control) | EGFR | MCF-7 (Breast) | 40 |

Data is representative and based on published findings for similar compound classes.[12][13]

Future Outlook

The application of ethyl 2-aminocyclopropanecarboxylate and its derivatives in drug discovery is poised for continued growth. Future research will likely focus on:

-

Development of Novel Catalytic Methods: Creating more efficient and highly stereoselective methods for synthesizing diverse ACC analogs will broaden the available chemical space.[7][17]

-

Application in Macrocycles and Constrained Peptides: The use of ACCs in the synthesis of cyclic peptides and other macrocyclic structures to target challenging intracellular PPIs is a promising area.

-

Exploration of New Therapeutic Areas: While antivirals and anticancer agents are prominent applications, the unique properties of ACCs could be leveraged in other areas, such as neuroscience, where constrained peptides can target specific G-protein coupled receptors (GPCRs).[18]

-

Bioisosteric Replacements: The cyclopropane ring itself is increasingly used as a bioisostere for other chemical groups, like phenyl rings or gem-dimethyl groups, to improve physicochemical properties.[4]

Conclusion

Ethyl 2-aminocyclopropanecarboxylate is a powerful and versatile building block in modern medicinal chemistry. Its ability to impart conformational rigidity has proven invaluable in the design of sophisticated molecules, from peptidomimetics to complex heterocyclic systems. By enabling precise control over molecular architecture, this scaffold helps researchers overcome key challenges in drug development, such as poor metabolic stability and lack of target selectivity. As synthetic methodologies become more advanced and our understanding of structure-activity relationships deepens, the applications of this unique chemical entity will undoubtedly continue to expand, leading to the discovery of next-generation therapeutics.

References

- Synthesis and Evaluation of Novel Cyclopropane Nucleoside as Potential Tube Form

- Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC.

- Synthesis and Evaluation of Novel Cyclopropane Nucleoside as Potential Tube Formation Agents.

- Chemical Synthesis of Acyclic Nucleoside Phosphonate Analogs Linked with Cyclic Systems between the Phosphon

- Natural Compounds Containing a Condensed Cyclopropane Ring. Natural and Synthetic Aspects. Ingenta Connect.

- Controlling the conformational stability of coiled-coil peptides with a single stereogenic center of a peripheral β-amino acid residue. PMC.

- Conformational analyses of peptides 1–8. a) Structures of...

- Synthesis of cyclopropane containing n

- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiprolifer

- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiprolifer

- Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. PMC.

- Surprisingly stable helical conformations in alpha/beta-peptides by incorporation of cis-beta-aminocyclopropane carboxylic acids. PubMed.

- Analogues of Neuropeptide Y Containing β-Aminocyclopropane Carboxylic Acids are the Shortest Linear Peptides That Are Selective for the Y1 Receptor.

- Conformational profile of 1-aminocyclopropanecarboxylic acid.

- Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.

- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Bioorganic & Medicinal Chemistry.

- Synthesis of Conformationally Constrained Analogues of Bioactive Amino Acids Based on Asymmetric Cyclopropanation.

- 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed.

- Ethyl 2-Cyclopropylideneacetate as a Versatile Precursor in Pharmaceutical Synthesis. Benchchem.

- Design and Synthesis of Substituted Cyclopropanes as Conformationally Restrained Dipeptide Mimics. DTIC.

- The roles of fused-cyclopropanes in medicinal chemistry: Insights

Sources

- 1. researchgate.net [researchgate.net]

- 2. digitalcommons.subr.edu [digitalcommons.subr.edu]

- 3. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Natural Compounds Containing a Condensed Cyclopropane Ring. Natur...: Ingenta Connect [ingentaconnect.com]

- 10. Synthesis and Evaluation of Novel Cyclopropane Nucleoside as Potential Tube Formation Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Surprisingly stable helical conformations in alpha/beta-peptides by incorporation of cis-beta-aminocyclopropane carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Controlling the conformational stability of coiled-coil peptides with a single stereogenic center of a peripheral β-amino acid residue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Aminocyclopropanecarboxylate Oxidase

Abstract

1-Aminocyclopropanecarboxylate oxidase (ACCO) is a non-heme iron-dependent oxygenase that catalyzes the final and often rate-limiting step in the biosynthesis of ethylene, a pivotal plant hormone governing a wide array of developmental processes and stress responses. This guide provides a comprehensive technical overview of the ACCO mechanism of action, intended for researchers, scientists, and professionals in drug and herbicide development. We will delve into the intricate catalytic cycle, the critical roles of its cofactors, the enzyme's structural features, and established methodologies for its study. The interplay of substrate, cofactors, and the enzyme's active site architecture culminates in a finely tuned reaction that is a prime target for agricultural and biotechnological applications.

Introduction: The Significance of ACCO in Ethylene Biosynthesis

Ethylene, a simple gaseous hydrocarbon, is a crucial signaling molecule in plants, influencing processes from seed germination and root development to fruit ripening and senescence.[1][2] The biosynthesis of ethylene is a two-step pathway, beginning with the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase (ACS).[3] The final step, the oxidation of ACC to ethylene, is catalyzed by aminocyclopropanecarboxylate oxidase (ACCO), also known as the ethylene-forming enzyme.[3][4] This reaction is complex, requiring not only ACC but also molecular oxygen, ascorbate as a reductant, and ferrous iron (Fe(II)) as a cofactor.[3][5][6] Additionally, carbon dioxide (CO2), in the form of bicarbonate, acts as a crucial activator for the enzyme.[2][5] The overall reaction is as follows:

ACC + O₂ + Ascorbate → Ethylene + CO₂ + Cyanide + Dehydroascorbate + 2H₂O [4]

The regulation of ACCO activity is a key determinant of ethylene production levels in plant tissues, making it a focal point for research aimed at controlling ethylene-dependent processes in agriculture and horticulture.

Structural Architecture of the ACCO Active Site

ACCO belongs to the superfamily of 2-oxoglutarate-dependent dioxygenases (2OGD), a large family of non-heme iron-containing proteins, although it does not utilize 2-oxoglutarate.[3][7] X-ray crystallographic studies of ACCO from Petunia hybrida have provided significant insights into its three-dimensional structure.[8] The enzyme is active as a monomer, dimer, and tetramer, with the monomer generally being the most active form.[5] The core of the enzyme folds into a distorted jelly-roll motif, a common feature among 2OGD superfamily members.[7][9]

The active site contains a single ferrous iron (Fe(II)) atom coordinated by a conserved "2-His-1-carboxylate facial triad" consisting of two histidine residues (His177 and His234 in Malus domestica ACCO1) and one aspartate residue (Asp179).[3][8][9] This coordination leaves the iron center relatively open, allowing for the binding of substrates and cofactors.[8] In its resting state, the Fe(II) center is six-coordinate.[1][2]

Several other highly conserved amino acid residues are crucial for the binding of ACC, bicarbonate, and ascorbate, including Arg175, Arg244, and Ser246 (part of the RXS motif).[3][5][10] Site-directed mutagenesis studies have confirmed the importance of these residues in catalysis.[5][10]

The Catalytic Cycle: A Step-by-Step Mechanistic Overview

The catalytic mechanism of ACCO is a sequential process involving the ordered binding of substrates and cofactors to the active site.[11] While the precise order of all binding events is still under investigation, a general consensus has emerged from kinetic and spectroscopic studies.

The Role of CO₂/Bicarbonate in Enzyme Activation

A key feature of ACCO is its requirement for CO₂ (as bicarbonate) for sustained activity.[1][2] In the absence of bicarbonate, the binding of ACC alone to the Fe(II) center converts it to a five-coordinate state.[1][2] This five-coordinate complex can react with O₂ in the absence of ascorbate, leading to a rapid deactivation of the enzyme.[1][2] Bicarbonate stabilizes the six-coordinate ACCO/Fe(II)/ACC complex, preventing this uncoupled and inactivating reaction.[1][2] It is proposed that bicarbonate binds near the active site, potentially interacting with conserved arginine and lysine residues.[5][8]

Substrate and Cofactor Binding and the Initiation of the Cycle

Steady-state kinetic analyses suggest an ordered binding mechanism where ACC binds to the enzyme before O₂.[11][12] The binding of both ACC and the cosubstrate ascorbate, in the presence of bicarbonate, leads to the displacement of a ligand from the Fe(II) center, creating a five-coordinate site.[1][2] This open coordination position is crucial for the subsequent binding and activation of molecular oxygen.[1][2][11]

The proposed catalytic cycle can be visualized as follows:

Figure 1: A simplified representation of the proposed catalytic cycle of ACCO, highlighting the key intermediates.

Oxygen Activation and the Formation of a Reactive Intermediate

The binding of O₂ to the five-coordinate Fe(II) center is a critical step. Ascorbate, acting as a two-electron reductant, facilitates the formation of a highly reactive iron-oxygen species.[3][7] Spectroscopic and kinetic isotope effect studies strongly support the formation of a high-valent ferryl-oxo (Fe(IV)=O) intermediate as the key oxidizing species.[9] The formation of this Fe(IV)=O species is considered a rate-determining step in the reaction.[9]

ACC Oxidation and Product Formation

The powerful Fe(IV)=O intermediate is responsible for the oxidation of the bound ACC molecule. The proposed mechanism involves the abstraction of a hydrogen atom from the amine group of ACC, leading to the formation of an aminyl radical.[12] This is followed by a rapid radical rearrangement, resulting in the fragmentation of the cyclopropane ring to produce ethylene.[12]

The fragmentation of ACC also yields an unstable cyanoformate intermediate, which subsequently decomposes into cyanide (HCN) and carbon dioxide.[3][4] The formation of the cyanoformate intermediate is thought to be a mechanism to safely carry the potentially toxic cyanide away from the enzyme's active site.[4] Interestingly, cyanide, a product of the reaction, can also act as an activator of ACCO at low concentrations.[5][13]

Experimental Methodologies for Studying ACCO

A variety of experimental techniques are employed to investigate the mechanism and kinetics of ACCO.

Enzyme Assays

The activity of ACCO is typically measured by quantifying the rate of ethylene production. This is commonly achieved using gas chromatography with a flame ionization detector, which is highly sensitive for ethylene detection.[14]

A Standard Protocol for In Vitro ACCO Activity Assay:

-

Reaction Mixture Preparation: A typical reaction mixture in a sealed vial contains a buffer (e.g., MOPS at pH 7.2), the substrate ACC, the cofactor FeSO₄, the reductant ascorbate, and the activator NaHCO₃.[14]

-

Enzyme Addition: The reaction is initiated by the addition of purified ACCO enzyme or a crude plant extract containing the enzyme.

-

Incubation: The reaction vials are incubated at a controlled temperature with shaking.

-

Headspace Analysis: At specific time points, a sample of the headspace gas is withdrawn using a gas-tight syringe and injected into a gas chromatograph to measure the amount of ethylene produced.

-

Data Analysis: The rate of ethylene production is calculated and used to determine enzyme activity. Kinetic parameters such as the Michaelis-Menten constant (Km) for ACC and the activation constant (Ka) for ascorbate and bicarbonate can be determined by varying the concentrations of the respective components.[14][15]

Figure 2: A typical experimental workflow for an in vitro ACCO activity assay.

Spectroscopic Techniques

Spectroscopic methods are invaluable for probing the electronic and geometric structure of the Fe(II) active site and its interactions with substrates and cofactors. Near-infrared (NIR) circular dichroism (CD) and magnetic circular dichroism (MCD) have been instrumental in demonstrating the changes in the coordination number of the iron center upon binding of ACC, ascorbate, and bicarbonate.[1][2][16]

X-ray Crystallography

Determining the three-dimensional structure of ACCO through X-ray crystallography has been fundamental to understanding its mechanism.[8] Crystal structures of the apo-enzyme and complexes with Fe(II) have revealed the architecture of the active site and provided a basis for interpreting the results of mutagenesis and kinetic studies.[8]

Modulation of ACCO Activity: Inhibitors and Activators

The ability to modulate ACCO activity is of great interest for agricultural applications, such as controlling fruit ripening and extending the shelf life of produce.

| Modulator | Type | Mechanism of Action | Reference(s) |

| Bicarbonate (HCO₃⁻) | Activator | Stabilizes the 6-coordinate E-Fe(II)-ACC complex, preventing uncoupled inactivation. | [1][2] |

| Cyanide (CN⁻) | Activator (at low concentrations) | Binds to the Fe(II) center, potentially facilitating the catalytic cycle. | [5][13] |

| Tropolones (e.g., Hinokitiol) | Inhibitor | Chelates the essential Fe(II) cofactor in the active site. | [17] |

| Salicylhydroxamic acid | Inhibitor | Binds to the active site and chelates the iron cofactor. | [18] |

| Silver Nitrate (AgNO₃) | Inhibitor | Binds to cysteine residues, preventing enzyme activation. | [18] |

| 2,4-Dinitrophenol (DNP) | Inhibitor | Acts as an uncoupler of oxidative phosphorylation, suggesting a requirement for membrane integrity or ATP for in vivo activity. | [19] |

Enzyme Inactivation and Stability

ACCO is known to be a labile enzyme, with a relatively short half-life under catalytic conditions.[20] This inactivation can occur through several mechanisms, including oxidative damage to the active site mediated by reactive oxygen species generated in the presence of Fe(II) and ascorbate.[7][20][21][22] This inherent instability may play a role in the tight regulation of ethylene production in vivo.

Future Directions and Applications

A thorough understanding of the ACCO mechanism of action opens up numerous avenues for future research and practical applications. The development of more specific and potent inhibitors could lead to novel agents for controlling fruit ripening and reducing post-harvest losses. Genetic engineering of ACCO to alter its kinetic properties or stability could also be a promising strategy for improving crop traits. Furthermore, the unique chemistry of the ACCO reaction continues to be a subject of fundamental scientific interest, offering insights into the broader family of non-heme iron-dependent oxygenases.

References

-

Zhou, J. et al. (2002). Spectroscopic studies of 1-aminocyclopropane-1-carboxylic acid oxidase: molecular mechanism and CO(2) activation in the biosynthesis of ethylene. Journal of the American Chemical Society, 124(5), 788-805. [Link]

-

Wikipedia. (n.d.). Aminocyclopropanecarboxylate oxidase. [Link]

-

Zhou, J. et al. (2002). Spectroscopic Studies of 1-Aminocyclopropane-1-carboxylic Acid Oxidase: Molecular Mechanism and CO2 Activation in the Biosynthesis of Ethylene. Journal of the American Chemical Society, 124(5), 788-805. [Link]

-

Dilley, D. R. et al. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants, 5, plt031. [Link]

-

Grokipedia. (n.d.). Aminocyclopropanecarboxylate oxidase. [Link]

-

Zhang, Z. et al. (2004). Crystal Structure and Mechanistic Implications of 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (the Ethylene-Forming Enzyme). Chemistry & Biology, 11(10), 1383-1394. [Link]

-

Van de Poel, B., Smet, C., & Van Der Straeten, D. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers in Plant Science, 10, 695. [Link]

-

Mirica, L. M., & Klinman, J. P. (2008). The nature of O2 activation by the ethylene-forming enzyme 1-aminocyclopropane-1-carboxylic acid oxidase. Proceedings of the National Academy of Sciences, 105(6), 1814-1819. [Link]

-

Yu, Y. B., Adams, D. O., & Yang, S. F. (1979). Inhibition of the Conversion of 1-Aminocyclopropane-1-carboxylic Acid to Ethylene by Structural Analogs, Inhibitors of Electron Transfer, Uncouplers of Oxidative Phosphorylation, and Free Radical Scavengers. Plant Physiology, 63(3), 589-590. [Link]

-

Chen, Y. et al. (2014). Identification and active site analysis of the 1-aminocyclopropane-1-carboxylic acid oxidase catalysing the synthesis of ethylene in Agaricus bisporus. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(1), 189-197. [Link]

-

Dilley, D. R. et al. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants, 5, plt031. [Link]

-

Dilley, D. R. et al. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants, 5, plt031. [Link]

-

Hausinger, R. P. (2018). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase. In 2-Oxoglutarate-Dependent Oxygenases (pp. 437-452). Royal Society of Chemistry. [Link]

-

Smith, J. J., & John, P. (1997). Inactivation of 1-aminocyclopropane-1-carboxylate oxidase involves oxidative modifications. Biochemical Journal, 322(Pt 3), 877-883. [Link]

-

LIMA, G. P. et al. (2013). Detection of 1-aminocyclopropane-1-carboxylate oxidase activity in seeds of Stylosanthes humilis H.B.K. Theoretical and Experimental Plant Physiology, 25(3), 231-239. [Link]

-

Mirica, L. M., & Klinman, J. P. (2008). The nature of O2 activation by the ethylene-forming enzyme 1-aminocyclopropane-1-carboxylic acid oxidase. Proceedings of the National Academy of Sciences, 105(6), 1814-1819. [Link]

-

Mirica, L. M., & Klinman, J. P. (2008). The nature of O2 activation by the ethylene-forming enzyme 1-aminocyclopropane-1-carboxylic acid oxidase. Proceedings of the National Academy of Sciences, 105(6), 1814-1819. [Link]

-

Zhou, J. et al. (2002). Spectroscopic Studies of 1-Aminocyclopropane-1-carboxylic Acid Oxidase: Molecular Mechanism and CO2 Activation in the Biosynthesis of Ethylene. Journal of the American Chemical Society, 124(5), 788-805. [Link]

-

Dilley, D. R. et al. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants, 5, plt031. [Link]

-

Levy, E. et al. (2000). Iron-ascorbate alters the efficiency of Caco-2 cells to assemble and secrete lipoproteins. American Journal of Physiology-Gastrointestinal and Liver Physiology, 279(1), G12-G19. [Link]

-

Levy, E. et al. (2000). Iron-ascorbate alters the efficiency of Caco-2 cells to assemble and secrete lipoproteins. American Journal of Physiology-Gastrointestinal and Liver Physiology, 279(1), G12-G19. [Link]

-

Vissers, M. C. M., & Das, A. B. (2018). Ascorbate as a Co-Factor for Fe- and 2-Oxoglutarate Dependent Dioxygenases: Physiological Activity in Tumor Growth and Progression. Frontiers in Oncology, 8, 149. [Link]

-

Smirnoff, N. (2021). Ascorbate: antioxidant and biochemical activities and their importance for in vitro models. In Vitro Cellular & Developmental Biology-Animal, 57(8), 681-692. [Link]

-

Grillet, L. et al. (2014). Ascorbate Efflux as a New Strategy for Iron Reduction and Transport in Plants. Journal of Biological Chemistry, 289(5), 2515-2525. [Link]

-

Fukuda, H. et al. (1998). Inhibition of ethylene production and 1-aminocyclopropane-1-carboxylate oxidase activity by tropolones. Phytochemistry, 48(1), 31-34. [Link]

-

ResearchGate. (n.d.). Structure of the ACCO monomer. [Link]

-

Borho, N. et al. (2024). Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions: Confirming an Intriguing Affinity of CO2 to Monoethanolamine (MEA). Molecules, 29(23), 5393. [Link]

-

LibreTexts. (n.d.). 5.6. Reactive intermediates. In Organic Chemistry 1: An open textbook. [Link]

Sources

- 1. Spectroscopic studies of 1-aminocyclopropane-1-carboxylic acid oxidase: molecular mechanism and CO(2) activation in the biosynthesis of ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]

- 4. Aminocyclopropanecarboxylate oxidase - Wikipedia [en.wikipedia.org]

- 5. 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. books.rsc.org [books.rsc.org]

- 8. rcsb.org [rcsb.org]

- 9. pnas.org [pnas.org]

- 10. 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The nature of O2 activation by the ethylene-forming enzyme 1-aminocyclopropane-1-carboxylic acid oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mirica.web.illinois.edu [mirica.web.illinois.edu]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. scielo.br [scielo.br]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Inhibition of ethylene production and 1-aminocyclopropane-1-carboxylate oxidase activity by tropolones [agris.fao.org]

- 18. scbt.com [scbt.com]

- 19. Inhibition of the Conversion of 1-Aminocyclopropane-1-carboxylic Acid to Ethylene by Structural Analogs, Inhibitors of Electron Transfer, Uncouplers of Oxidative Phosphorylation, and Free Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inactivation of 1-aminocyclopropane-1-carboxylate oxidase involves oxidative modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Iron-ascorbate alters the efficiency of Caco-2 cells to assemble and secrete lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.physiology.org [journals.physiology.org]

Safety and Handling of Ethyl 2-Aminocyclopropanecarboxylate Hydrochloride

The following technical guide details the safety, handling, and experimental logic for Ethyl 2-aminocyclopropanecarboxylate hydrochloride .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and HSE Officers[1]

Core Directive & Chemical Identity

Crucial Distinction: This guide specifically addresses the 2-amino isomer (a

-

Chemical Name: Ethyl 2-aminocyclopropanecarboxylate hydrochloride

-

Common Synonyms: 2-Amino-cyclopropanecarboxylic acid ethyl ester HCl;

-ACC ethyl ester. -

CAS Number: 133059-22-6 (generic for 2-amino isomer salts; specific stereoisomers vary).

-

Key Structural Feature: A donor-acceptor cyclopropane ring.[1][2] The vicinal arrangement of the electron-withdrawing ester and the electron-donating amine creates a "push-pull" system that significantly impacts stability and toxicity.[1]

Hazard Identification & Mechanism of Toxicity

Unlike standard amino acid esters, this compound carries a specific toxicological risk profile due to the strained cyclopropane ring.[1]

The "Suicide Substrate" Risk (MAO Inhibition)

Researchers must handle this compound as a potential Mechanism-Based Inhibitor (Suicide Substrate) of amine oxidases (MAO-A/B) and Cytochrome P450 enzymes.[1]

-

Mechanism: Upon metabolic oxidation, the cyclopropylamine moiety undergoes a Single Electron Transfer (SET) ring-opening.[1] This generates a reactive carbon-centered radical that covalently binds to the enzyme's flavin cofactor, permanently deactivating it.[1]

-

Safety Implication: While acute toxicity data may be limited, treat the compound as a potent bioactive agent.[1] Avoid inhalation of dusts entirely.[1]

GHS Classification (Derived)[1]

-

Signal Word: WARNING

-

H302: Harmful if swallowed (due to MAO inhibition potential).[1]

-

H315/H319: Causes skin and serious eye irritation (acidic salt).[1]

-

H335: May cause respiratory irritation.[1]

Storage & Stability Logic

The stability of this compound relies on suppressing the "donor" capability of the amine group.[1]

The Protonation Switch

-

Free Base (Unstable): In its neutral form, the amine is a strong electron donor.[1] This destabilizes the cyclopropane ring, making it susceptible to ring-opening or polymerization, especially if the isomer is cis (due to intramolecular nucleophilic attack on the ester).[1]

-

HCl Salt (Stable): Protonation converts the amine (

) to an ammonium (

Storage Protocol

| Parameter | Requirement | Scientific Rationale |

| Temperature | -20°C (Preferred) or 4°C | Retards thermal degradation of the strained ring.[1] |

| Atmosphere | Argon/Nitrogen | Prevents moisture absorption.[1] The salt is hygroscopic; water promotes hydrolysis of the ester to the free acid, which may spontaneously lactamize.[1] |

| Container | Amber Glass | Protects from light-induced radical formation (though less critical than for iodides).[1] |

Experimental Protocols

Visualization: Stability & Toxicity Mechanisms

The following diagram illustrates the divergent pathways of the compound based on its protonation state and metabolic activation.

Caption: Pathway divergence showing the stability of the salt form versus the metabolic toxicity risk of the free amine.

Protocol A: Safe In-Situ Neutralization

Objective: Convert the stable HCl salt to the reactive free amine only at the moment of reaction to prevent degradation.[1]

-

Preparation: Dissolve the Ethyl 2-aminocyclopropanecarboxylate HCl (1.0 equiv) in the reaction solvent (e.g., DMF, CH2Cl2).

-

Cooling: Cool the solution to 0°C . This is critical to suppress ring-opening side reactions during the exotherm of neutralization.[1]

-

Base Addition: Add a non-nucleophilic organic base (e.g., DIPEA or NMM) dropwise (1.0–1.1 equiv).[1]

-

Note: Avoid strong inorganic bases (NaOH) which can hydrolyze the ester rapidly.[1]

-

-

Immediate Coupling: Add the electrophile (e.g., acid chloride, activated carboxylic acid) immediately after base addition.[1] Do not isolate the free base.

Protocol B: Waste Disposal & Quenching

Objective: Deactivate the strained ring before disposal to prevent downstream reactivity in waste drums.[1]

-

Dilution: Dilute the waste stream with ethanol or acetone.[1]

-

Acidification: Slowly add 1M HCl until pH < 3.

-